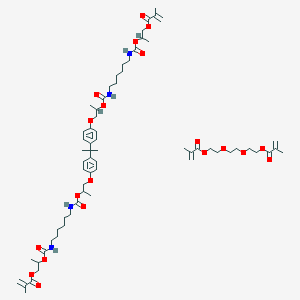
3-Aminocyclohexanone
Vue d'ensemble
Description
3-Aminocyclohexanone is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Organic Synthesis and Rearrangement Mechanisms
- Base-Promoted Rearrangement : Nakai, Furukawa, and Ōae (1969) explored the base-promoted rearrangement of N,N-Dichlorocyclohexylamine to 2-Aminocyclohexanone, revealing insights into the Neber rearrangement mechanism (Nakai, Furukawa, & Ōae, 1969).
- Intramolecular Tandem Isomerization-Mannich Reaction : Cao, Grée, and Grée (2011) demonstrated the synthesis of β-aminocyclohexanones through an intramolecular tandem isomerization-Mannich reaction, highlighting a novel method in organic synthesis (Cao, Grée, & Grée, 2011).
2. Photophysical and Photochemical Studies
- Photochemical Transformations : Cantrell (1971) investigated the photochemical addition reactions of 3-aminocyclohexenones, contributing to the understanding of photophysical properties in organic compounds (Cantrell, 1971).
3. Peptide and Protein Chemistry
- Impact on Peptide Structures : Hirata et al. (2015) studied diastereomeric six-membered ring α-amino acids and their effects on peptide helices, providing insights into the structural influence of aminocyclohexanone derivatives in biochemistry (Hirata et al., 2015).
4. Synthesis of Heterocyclic Compounds
- Derivatives of Triaza-Indolizines : Cook, Gentles, and Tucker (2010) reported on the reactivity of 3-Amino-1,2,4-triazole with cyclohexanone derivatives, leading to the formation of triaza-indolizine compounds, important in the synthesis of heterocycles (Cook, Gentles, & Tucker, 2010).
5. Analytical and Materials Science Applications
- Controlled Synthesis for Sensing Applications : Pandey and Pandey (2013) described the controlled synthesis of nickel-iron hexacyanoferrate nanosol using 3-aminopropyltrimethoxysilane and cyclohexanone, indicating its potential in sensing applications (Pandey & Pandey, 2013).
6. Biological and Medicinal Chemistry
- Antimicrobial Compounds Synthesis : Ahmed (2007) explored the synthesis of heterocyclic compounds incorporating 3-amino-cyclohexanone derivatives, focusing on their potential as antibiotic and antibacterial agents (Ahmed, 2007).
Propriétés
IUPAC Name |
3-aminocyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-5-2-1-3-6(8)4-5/h5H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBBDDWCPOFASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619179 | |
| Record name | 3-Aminocyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149520-74-1 | |
| Record name | 3-Aminocyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11h-Benz[bc]aceanthrylene](/img/structure/B126747.png)


![4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride](/img/structure/B126757.png)

![N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126760.png)





![N-[2-(Methylsulfinyl)ethyl]butanamide](/img/structure/B126775.png)

